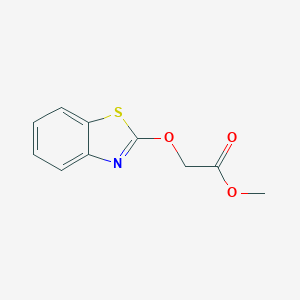

Methyl (1,3-benzothiazol-2-yloxy)acetate

Beschreibung

BenchChem offers high-quality Methyl (1,3-benzothiazol-2-yloxy)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl (1,3-benzothiazol-2-yloxy)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Eigenschaften

CAS-Nummer |

111035-10-0 |

|---|---|

Molekularformel |

C10H9NO3S |

Molekulargewicht |

223.25 g/mol |

IUPAC-Name |

methyl 2-(1,3-benzothiazol-2-yloxy)acetate |

InChI |

InChI=1S/C10H9NO3S/c1-13-9(12)6-14-10-11-7-4-2-3-5-8(7)15-10/h2-5H,6H2,1H3 |

InChI-Schlüssel |

IOKXQKDHXBLNKN-UHFFFAOYSA-N |

SMILES |

COC(=O)COC1=NC2=CC=CC=C2S1 |

Kanonische SMILES |

COC(=O)COC1=NC2=CC=CC=C2S1 |

Synonyme |

Acetic acid, (2-benzothiazolyloxy)-, methyl ester (9CI) |

Herkunft des Produkts |

United States |

Foundational & Exploratory

Methyl (1,3-benzothiazol-2-yloxy)acetate chemical structure and properties

Technical Whitepaper: Methyl (1,3-benzothiazol-2-yloxy)acetate Subtitle: Scaffold Versatility in Medicinal & Agrochemical Synthesis

Executive Summary

Methyl (1,3-benzothiazol-2-yloxy)acetate represents a critical structural motif in heterocyclic chemistry, serving as a lipophilic precursor to auxin-mimetic agrochemicals and a privileged scaffold in drug discovery. Its core architecture fuses a benzothiazole ring—known for its broad biological activity—with an acetate linker via an oxygen bridge.

This guide addresses the specific challenges in synthesizing and utilizing this molecule, particularly the control of O-alkylation versus N-alkylation during synthesis (the "Ambident Nucleophile Problem") and its downstream applications in developing antimicrobial and antitumor agents.

Structural & Physicochemical Profile

The molecule consists of a 1,3-benzothiazole core linked at the C2 position to a methyl acetate moiety through an ether oxygen. This structure is distinct from its N-alkylated isomer (benzothiazolinone), a common synthetic impurity.

| Property | Data / Prediction | Relevance |

| IUPAC Name | Methyl 2-(1,3-benzothiazol-2-yloxy)acetate | Official nomenclature |

| Molecular Formula | C₁₀H₉NO₃S | Core stoichiometry |

| Molecular Weight | 223.25 g/mol | Fragment-based drug design |

| H-Bond Acceptors | 4 (N, O-ether, O-carbonyl, O-ester) | Receptor binding affinity |

| H-Bond Donors | 0 | Lipophilicity maintenance |

| LogP (Predicted) | ~2.3 – 2.5 | Membrane permeability (Lipinski compliant) |

| Tautomeric Risk | High (Lactam-Lactim) | Critical for synthetic route selection |

Synthetic Pathways & The Ambident Nucleophile Challenge

The primary challenge in synthesizing Methyl (1,3-benzothiazol-2-yloxy)acetate is the tautomeric equilibrium of the starting material, 2-hydroxybenzothiazole. It exists as both a lactim (–OH) and a lactam (–NH–C=O).

-

The Goal: Selective O-alkylation to form the "yloxy" ether.

-

The Risk: N-alkylation to form the benzothiazolinone derivative.

Optimized Synthetic Protocol (O-Alkylation)

Principle: According to Pearson’s HSAB (Hard and Soft Acids and Bases) theory, the oxygen atom is a "hard" nucleophile, while the nitrogen is "softer." To favor O-alkylation, use a hard leaving group and conditions that maximize the electron density on the oxygen.

Reagents:

-

Substrate: 2-Chlorobenzothiazole (Preferred to avoid tautomerism issues) OR 2-Hydroxybenzothiazole.

-

Linker: Methyl glycolate (for condensation) OR Methyl bromoacetate (for substitution).

-

Base: Potassium Carbonate (

) or Cesium Carbonate ( -

Solvent: DMF or Acetone (Polar aprotic).

Step-by-Step Methodology (Nucleophilic Aromatic Substitution):

-

Activation: Dissolve 2-chlorobenzothiazole (1.0 eq) in anhydrous DMF.

-

Nucleophile Preparation: In a separate vessel, treat Methyl glycolate (1.2 eq) with Sodium Hydride (NaH, 1.2 eq) at 0°C to generate the alkoxide. Note: Using the glycolate attacks the electrophilic C2 of the benzothiazole.

-

Coupling: Dropwise add the alkoxide solution to the benzothiazole solution.

-

Reaction: Stir at 60–80°C for 4–6 hours. Monitor via TLC (Mobile phase: Hexane/EtOAc 4:1).

-

Workup: Quench with ice water. Extract with Ethyl Acetate.[1] The organic layer is washed with brine, dried over

, and concentrated. -

Purification: Recrystallization from Ethanol/Water ensures removal of any trace N-isomer.

Visualizing the Synthetic Logic

Caption: Pathway favoring O-alkylation via SNAr mechanism using 2-chlorobenzothiazole to bypass lactam-lactim tautomerism issues.

Reactivity & Functionalization

Once synthesized, the molecule serves as a versatile intermediate.

-

Ester Hydrolysis:

-

Reagent: LiOH in THF/Water.

-

Product: (1,3-Benzothiazol-2-yloxy)acetic acid.[2]

-

Significance: This acid form is the active auxin mimic in agrochemistry.

-

-

Hydrazide Formation:

-

Reagent: Hydrazine hydrate (

) in Ethanol. -

Product: 2-(1,3-Benzothiazol-2-yloxy)acetohydrazide.

-

Significance: A key intermediate for synthesizing Schiff bases with antimicrobial properties.

-

-

Electrophilic Aromatic Substitution (EAS):

-

The benzothiazole ring is deactivated compared to benzene but can undergo nitration or halogenation at the C6 position under forcing conditions.

-

Biological & Pharmacological Applications

A. Agrochemicals: Auxin Mimicry

The acid derivative of this ester structurally resembles 2,4-D and IAA (Indole-3-acetic acid).

-

Mechanism: The benzothiazole ring acts as the planar aromatic system, while the oxy-acetic tail mimics the carboxyl side chain of natural auxins.

-

Application: Used as a herbicide scaffold or plant growth regulator. The methyl ester acts as a pro-herbicide, hydrolyzing in the plant tissue to the active acid.

B. Medicinal Chemistry: Antimicrobial & Anticancer

Benzothiazoles are "privileged structures" capable of binding to multiple biological targets.

-

Antitumor: Derivatives have shown activity against MCF-7 (breast cancer) and HepG2 (liver cancer) lines by inducing apoptosis.

-

Target: The mechanism often involves inhibition of Topoisomerase II or interaction with tubulin polymerization.

Caption: Divergent biological pathways: Pro-drug activation in plants vs. synthetic modification for human therapeutics.

Analytical Characterization

To validate the structure and ensure the O-isomer was formed (and not the N-isomer), look for these specific spectral signatures:

-

IR Spectroscopy:

-

C=O (Ester): Sharp band at 1735–1750 cm⁻¹ .

-

C-O-C (Ether): Strong stretch at 1050–1250 cm⁻¹ .

-

Differentiation: The N-isomer (benzothiazolinone) would show a lower frequency amide/lactam carbonyl (~1680 cm⁻¹).

-

-

¹H NMR (CDCl₃, 400 MHz):

-

OCH₃ (Methyl Ester): Singlet at δ 3.7–3.8 ppm .

-

OCH₂ (Methylene): Singlet at δ 4.8–5.1 ppm . (This shift is characteristic of O-alkylation; N-alkylation often shifts this signal slightly upfield).

-

Aromatic Protons: Multiplets at δ 7.3–7.9 ppm (4H).

-

References

-

Siddiqui, W. A., et al. (2008).[3] "Crystal structure of methyl 2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetate." Acta Crystallographica Section E, 64(4). (Provides structural context for related sulfone polymorphs).

-

Verma, A., et al. (2023).[4][5] "Biological Aspects of Novel Benzothiazole Derivatives." International Journal of Pharmaceutical Sciences and Research, 14(3), 1046-1053.[5] (Review of pharmacological potential).

-

Lihumis, H. S., et al. (2022).[4][6] "A Review on Recent Development and biological applications of benzothiazole derivatives." Progress in Chemical and Biochemical Research, 5(2), 147-164.[6] (Covers anticancer and antimicrobial utility).[4][6][7]

-

PubChem. "Methyl (1,3-benzothiazol-2-yloxy)acetate - Compound Summary."[2] (General chemical registry and physical property data).[4][8][9][10]

- Gupta, S., et al. (2010). "Synthesis and biological activity of benzothiazole derivatives." International Journal of Pharmacy and Pharmaceutical Sciences. (Methodologies for nucleophilic substitution on benzothiazoles).

Sources

- 1. researchgate.net [researchgate.net]

- 2. Methyl ((((1Z)-1-(2-amino-1,3-thiazol-4-yl)-2-(1,3-benzothiazol-2-ylsulfanyl)-2-oxoethylidene)amino)oxy)acetate | C15H12N4O4S3 | CID 10927678 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetate: a monoclinic polymorph - PMC [pmc.ncbi.nlm.nih.gov]

- 4. repository.qu.edu.iq [repository.qu.edu.iq]

- 5. ijpsr.com [ijpsr.com]

- 6. pcbiochemres.com [pcbiochemres.com]

- 7. mdpi.com [mdpi.com]

- 8. Methyl 2-(3-oxo-3,4-dihydro-2H-1,4-benzothiazin-4-yl)acetate - PMC [pmc.ncbi.nlm.nih.gov]

- 9. mdpi.com [mdpi.com]

- 10. 2-{[4-(1,3-Benzothiazol-2-yl)phenyl](methyl)amino}acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

A Comparative Structural and Functional Analysis: Mefenacet versus Methyl (1,3-benzothiazol-2-yloxy)acetate

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

The benzothiazole scaffold is a cornerstone in the development of biologically active compounds, finding applications in both agriculture and medicine. This guide provides a detailed comparative analysis of two structurally related benzothiazole derivatives: the commercial herbicide Mefenacet and its simpler analog, Methyl (1,3-benzothiazol-2-yloxy)acetate. While both molecules share a common (1,3-benzothiazol-2-yloxy)acetate core, the substitution at the acetate terminus—an N-methyl-N-phenylacetamide for Mefenacet versus a methyl ester—dictates a profound divergence in their physicochemical properties, biological activity, and metabolic fate. This whitepaper deconstructs their molecular structures, outlines synthetic pathways, compares their biological mechanisms, and provides validated analytical protocols for their characterization. By elucidating the structure-activity relationships that distinguish a potent herbicide from a potential pharmaceutical precursor, this guide serves as a critical resource for professionals engaged in the rational design of novel bioactive molecules.

The Benzothiazole Scaffold: A Privileged Structure in Chemical Biology

Benzothiazole is a bicyclic heterocyclic compound composed of a benzene ring fused to a thiazole ring.[1] This aromatic system is not merely a chemical curiosity; it is a "privileged scaffold" that appears in a vast array of pharmacologically and biologically significant molecules.[2][3] The structural rigidity, electron-rich nature, and versatile substitution points of the benzothiazole nucleus allow it to interact with a wide range of biological targets.[4] Consequently, its derivatives have been successfully developed as antimicrobial, anticancer, anti-inflammatory, anticonvulsant, and herbicidal agents, among others.[2][3] Understanding how subtle modifications to this core structure influence biological function is paramount for advancing new chemical entities from the laboratory to the field or clinic.

Molecular Structure Deconstruction: A Tale of Two Tails

The primary difference between Mefenacet and Methyl (1,3-benzothiazol-2-yloxy)acetate lies in the terminal functional group of the acetate side chain. This seemingly minor variation has profound implications for the molecule's overall chemical personality.

Mefenacet: 2-(1,3-Benzothiazol-2-yloxy)-N-methyl-N-phenylacetamide

Mefenacet is the established international common name for this compound.[5][6] Its structure is characterized by three key components:

-

The Benzothiazole Head: The aromatic, heterocyclic core that defines its chemical class.

-

The Ether Linkage: An oxygen atom connecting the benzothiazole ring to the acetyl group, providing rotational flexibility.

-

The N-methyl-N-phenylacetamide Tail: A bulky, lipophilic tertiary amide group that is critical to its biological function. This group significantly increases the molecule's size and hydrophobicity.

Methyl (1,3-benzothiazol-2-yloxy)acetate

This compound represents a more fundamental iteration of the scaffold. It features:

-

The Benzothiazole Head: Identical to Mefenacet.

-

The Ether Linkage: Identical to Mefenacet.

-

The Methyl Acetate Tail: A simple methyl ester group. This tail is smaller, more polar, and more susceptible to hydrolysis compared to Mefenacet's tertiary amide.

Direct Structural Comparison

The divergence in their "tail" chemistry is the central theme of this guide. The N-phenylacetamide group in Mefenacet provides a sterically hindered and chemically robust amide bond, while the methyl ester of its counterpart is a classic site for enzymatic cleavage by esterases.

Caption: Core structural similarities and key functional differences.

Synthesis and Chemical Reactivity

The synthetic routes to these compounds are distinct and reflect the nature of their respective terminal groups.

Synthesis of Mefenacet

The industrial synthesis of Mefenacet is a well-established process. It proceeds via a nucleophilic substitution reaction.[7] The causality behind this choice is efficiency and yield; it directly couples the two key fragments of the final molecule.

Protocol: Synthesis of Mefenacet

-

Step 1: Preparation of Benzothiazolone: The core heterocyclic scaffold, benzothiazolone, is prepared first.

-

Step 2: Coupling Reaction: Benzothiazolone is reacted with a 2-halogenated-N-methyl-N-phenylacetamide (e.g., 2-chloro-N-methyl-N-phenylacetamide).

-

Reaction Conditions: The reaction is typically performed in an organic solvent such as acetonitrile or acetone.

-

Base Catalyst: A base, commonly potassium carbonate, is used to deprotonate the benzothiazolone, facilitating its role as a nucleophile.[7]

-

Purification: The final product is purified through recrystallization to achieve the desired purity for formulation.

Caption: Synthetic workflow for Mefenacet production.

Proposed Synthesis of Methyl (1,3-benzothiazol-2-yloxy)acetate

A plausible and efficient synthesis for this ester would leverage the classic Williamson ether synthesis, a trusted and reliable method for forming ether linkages.

Protocol: Synthesis of Methyl (1,3-benzothiazol-2-yloxy)acetate

-

Step 1: Deprotonation: 2-Hydroxybenzothiazole is treated with a suitable base (e.g., sodium hydride or potassium carbonate) in a polar aprotic solvent like DMF or acetonitrile to generate the corresponding alkoxide.

-

Step 2: Nucleophilic Attack: Methyl 2-bromoacetate or methyl 2-chloroacetate is added to the reaction mixture. The benzothiazole alkoxide acts as a nucleophile, displacing the halide.

-

Reaction Monitoring: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).[8]

-

Workup and Purification: Upon completion, the reaction is quenched, and the product is extracted. Purification is typically achieved via column chromatography on silica gel.

Comparative Reactivity Insights

The key difference in reactivity lies in the stability of the amide versus the ester bond. The tertiary amide in Mefenacet is significantly more resistant to both acidic and basic hydrolysis than the methyl ester in its counterpart. This has direct consequences for environmental persistence and metabolic pathways. The ester bond is a known site for cleavage by esterase enzymes in soil microbes, plants, and animals, suggesting that Methyl (1,3-benzothiazol-2-yloxy)acetate would have a shorter biological half-life.

Comparative Physicochemical Properties

The structural differences translate directly into distinct physicochemical properties, which govern solubility, bioavailability, and environmental mobility.

| Property | Mefenacet | Methyl (1,3-benzothiazol-2-yloxy)acetate | Causality of Difference |

| Molecular Formula | C₁₆H₁₄N₂O₂S[9][10] | C₁₀H₉NO₃S | The N-phenyl group in Mefenacet adds significant carbon and nitrogen content. |

| Molecular Weight | 298.36 g/mol [9][10] | 223.25 g/mol | The bulky N-methyl-N-phenylacetamide tail is heavier than a simple methyl group. |

| Appearance | Off-white to light brown powder[11] | Expected to be a crystalline solid | General property of similar benzothiazole derivatives. |

| Melting Point | ~134.8 °C[7][12] | Not reported, but likely lower | Mefenacet's larger, more symmetric structure may allow for more efficient crystal packing, increasing the melting point. |

| Water Solubility | 4 mg/L (at 20°C)[7] | Predicted to be higher | The methyl ester is more polar and capable of acting as a hydrogen bond acceptor with water, unlike the sterically shielded tertiary amide. |

| LogP (Kow) | ~3.2 (Estimated) | Predicted to be lower | The large, aromatic N-phenyl group significantly increases Mefenacet's lipophilicity (attraction to fatty/oily environments). |

Biological Activity & Mechanism of Action

Herein lies the most critical distinction: Mefenacet is a highly specific herbicide, while the biological role of its ester analog is undefined but likely divergent.

Mefenacet: A Potent Inhibitor of Cell Division

Mefenacet is a selective, systemic herbicide used for pre- and early post-emergence control of grass weeds in transplanted rice.[11][13]

-

Mechanism of Action: Mefenacet's primary mode of action is the inhibition of cell division and growth.[6][7] It is classified as an inhibitor of very-long-chain fatty acid (VLCFA) synthesis.[6][13] These fatty acids are essential components of cell membranes and are crucial for cell cycle progression. By disrupting VLCFA production, Mefenacet effectively halts mitosis, preventing weeds from developing past the early seedling stage.[11][14]

-

Uptake and Translocation: The herbicide is absorbed mainly through the coleoptile and roots of germinating weeds and is translocated upwards, accumulating at the meristematic growth points where cell division is most active.[11][15]

Caption: Inhibition of VLCFA synthesis pathway by Mefenacet.

Methyl (1,3-benzothiazol-2-yloxy)acetate: A Scaffold for Discovery

There is no evidence to suggest that Methyl (1,3-benzothiazol-2-yloxy)acetate possesses the same herbicidal activity as Mefenacet. The N-methyl-N-phenylacetamide moiety is likely a specific pharmacophore required for binding to its target enzyme in the VLCFA pathway. However, the core benzothiazole structure is a known platform for other biological activities.[4][16] Research on analogous benzothiazole derivatives has demonstrated:

-

Antiproliferative Activity: Many phenylacetamide derivatives containing a benzothiazole nucleus have shown potent activity against cancer cell lines.[17]

-

Antimicrobial and Antifungal Activity: The benzothiazole ring is present in numerous compounds with significant antimicrobial properties.[3][18]

-

Anti-inflammatory Activity: Derivatives have been investigated as inhibitors of pro-inflammatory enzymes like cyclooxygenase (COX) and 5-lipoxygenase (5-LO).[19][20]

This suggests that Methyl (1,3-benzothiazol-2-yloxy)acetate could serve as a valuable starting point or library compound for screening in drug discovery programs, particularly if its ester is hydrolyzed in vivo to the corresponding carboxylic acid, a common strategy in pro-drug design.

Analytical Methodologies

The characterization and quantification of these compounds require robust analytical techniques. The choice of method depends on the objective, from confirming a synthetic product to detecting trace residues in environmental samples.

Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity and Quantification

This protocol is a self-validating system for determining the purity of a synthesized batch or quantifying the compound in a formulation. It is adapted from established methods for Mefenacet.[21][22]

-

Instrumentation: HPLC system with a UV-Vis detector.

-

Column: C18 reverse-phase column (e.g., 150 mm x 4.6 mm, 5 µm particle size).[21]

-

Mobile Phase: Isocratic elution with a mixture of methanol and water (e.g., 70:30 v/v).[21] The exact ratio should be optimized for ideal peak shape and retention time.

-

Flow Rate: 0.5 - 1.0 mL/min.[21]

-

Detection: UV detection at a wavelength of 238 nm.[21]

-

Standard Preparation: Prepare a stock solution of the analytical standard in methanol. Create a series of dilutions (e.g., 0.05, 0.1, 0.5, 1.0, 5.0 mg/L) to generate a calibration curve.

-

Sample Preparation: Accurately weigh the sample, dissolve in methanol, and filter through a 0.45 µm syringe filter before injection.

-

Validation: Linearity is confirmed if the calibration curve yields a correlation coefficient (r²) > 0.999. Accuracy and precision are determined by analyzing spiked samples at multiple concentration levels, with average recoveries between 85-115% and relative standard deviations (RSD) below 15% being acceptable.[21][22]

Protocol 2: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) for Trace Analysis

For detecting low-level residues in complex matrices like water or soil, or for identifying metabolites, LC-MS/MS is the authoritative method due to its superior sensitivity and selectivity.[23]

-

Sample Extraction: For water samples, use Solid Phase Extraction (SPE) with a C18 cartridge to concentrate the analytes.[23] For soil, use solvent extraction with a mixture like acetonitrile/methylene chloride.[21]

-

Instrumentation: LC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

-

Chromatography: Use a rapid-resolution reverse-phase column to achieve fast separation. A gradient elution with acetonitrile and water (both containing a modifier like 0.1% formic acid) is typical.

-

Ionization: ESI in positive ion mode is generally effective for these types of compounds.

-

MS/MS Detection: Operate in Multiple Reaction Monitoring (MRM) mode. For each compound, select a precursor ion (the molecular ion, [M+H]⁺) and at least two product ions for simultaneous quantification and confirmation. This provides a self-validating system, as the ratio of the two product ions must remain constant between the sample and the standard.

-

Quantification: Use an internal standard and a matrix-matched calibration curve to correct for matrix effects and ensure trustworthy results.

Caption: General workflow for sensitive and specific analysis by LC-MS/MS.

Conclusion and Future Research Directions

The comparative analysis of Mefenacet and Methyl (1,3-benzothiazol-2-yloxy)acetate serves as a powerful illustration of structure-activity relationships. While sharing an identical chemical core, the substitution of a robust, lipophilic N-methyl-N-phenylacetamide group in Mefenacet defines its function as a potent and persistent herbicide that targets cell division. Conversely, the simpler, more labile methyl ester of its analog renders it inactive for this purpose but opens avenues for exploration in other biological contexts, potentially as a pro-drug or a scaffold for discovering agents with entirely different therapeutic actions.

Future research should focus on:

-

Synthesis and Screening: The synthesis and biological screening of Methyl (1,3-benzothiazol-2-yloxy)acetate and its corresponding carboxylic acid against panels of cancer cell lines, microbial strains, and inflammatory targets to map its biological activity profile.

-

Metabolic Studies: Comparative metabolic studies of both compounds in soil, plant, and mammalian systems to experimentally confirm the predicted lability of the ester versus the amide.

-

Computational Modeling: Docking studies of both molecules against the putative target enzyme in the VLCFA pathway to computationally validate why the N-phenylacetamide moiety is essential for Mefenacet's herbicidal activity.

By dissecting these two molecules, we gain field-proven insights that can guide the next generation of rational drug and agrochemical design.

References

- POMAIS Agriculture. (n.d.). Mefenacet 50% WP Herbicide.

-

University of Hertfordshire. (n.d.). Mefenacet (Ref: FOE 1976). AERU. Retrieved from [Link]

-

Natursim Science Co., Ltd. (2022). The action characteristics of Mefenacet. Retrieved from [Link]

-

Der Pharma Chemica. (2016). Synthesis, Characterization and Antioxidant Activity of Novel 2-Aryl Benzothiazole Derivatives. Retrieved from [Link]

-

National Institute of Standards and Technology. (n.d.). Mefenacet. NIST Chemistry WebBook. Retrieved from [Link]

-

Zhang, H., Wang, C., Wang, L., & Sun, C. (2009). Simultaneous determination of herbicide mefenacet and its metabolites residues in river water by solid phase extraction and rapid resolution liquid chromatography-mass spectrometry with pre-column derivatization. Journal of Chromatography A, 1216(15), 3090-3097. Retrieved from [Link]

-

ResearchGate. (2024). An In-Depth Analysis of Benzothiazole Derivatives: Structure, Properties, and Applications. Retrieved from [Link]

-

International Journal of Pharmaceutical Research and Applications. (2025). Synthesis, Characterization and Antioxidant Action of Benzothiazole Based Compounds. Retrieved from [Link]

-

Global Substance Registration System. (n.d.). MEFENACET. Retrieved from [Link]

-

PubMed. (1993). Some physicochemical properties of mefenamic acid. Retrieved from [Link]

-

Journal of Kufa for Chemical Sciences. (2021). Preparation and Characterization of some new Benzothiazole-Heterocyclic Derivatives. Retrieved from [Link]

-

Journal of Young Pharmacists. (2017). Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2-(2-Benzothiazolyloxy)-N-methyl-N-phenylacetamide. PubChem. Retrieved from [Link]

-

ResearchGate. (2025). Long-term fate of the herbicide mefenacet in a rice-grown lysimeter over a period of 6 consecutive years. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). Methyl ((((1Z)-1-(2-amino-1,3-thiazol-4-yl)-2-(1,3-benzothiazol-2-ylsulfanyl)-2-oxoethylidene)amino)oxy)acetate. PubChem. Retrieved from [Link]

-

Zhejiang Rayfull Chemicals Co., Ltd. (n.d.). Mefenacet (96%TC, 50%WP)-Herbicide. Retrieved from [Link]

-

PubMed. (2012). [Simultaneous determination of bensulfuron-methyl and mefenacet residues in paddy field using high performance liquid chromatography]. Retrieved from [Link]

-

Zhejiang Rayfull Chemicals Co., Ltd. (n.d.). Mefenacet. Retrieved from [Link]

-

ResearchGate. (2012). Simultaneous determination of bensulfuron-methyl and mefenacet residues in paddy field using high performance liquid chromatography. Retrieved from [Link]

-

ChemSynthesis. (n.d.). (6-methyl-2-oxo-1,3-benzothiazol-3(2H)-yl)methyl acetate. Retrieved from [Link]

- Google Patents. (n.d.). CN103766331B - Mefenacet microemulsion and preparation method thereof.

-

University of Hertfordshire. (n.d.). Flufenacet (Ref: FOE 5043). AERU. Retrieved from [Link]

-

Journal of Young Pharmacists. (2010). Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1′-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. Retrieved from [Link]

- Google Patents. (n.d.). CN103073355A - Pyrazosulfuron-mefenacet-containing weeding and insecticidal fertilizer and producing method thereof.

-

National Center for Biotechnology Information. (2021). Synthesis, Formation Mechanisms, and Molecular Dynamics Simulation of Novel Benzothiazole and Benzo[8][11]oxazin-3(4H)-one as Potential Acetylcholinesterase Inhibitors. PMC. Retrieved from [Link]

-

U.S. Environmental Protection Agency. (n.d.). Flufenacet MRID: 48897603. Retrieved from [Link]

-

Thieme. (n.d.). Product Class 18: Benzothiazoles and Related Compounds. Retrieved from [Link]

-

MDPI. (2022). Benzothiazole Derivatives Endowed with Antiproliferative Activity in Paraganglioma and Pancreatic Cancer Cells: Structure–Activity Relationship Studies and Target Prediction Analysis. Retrieved from [Link]

-

International Journal of Research in Pharmacy and Pharmaceutical Sciences. (2023). Synthesis and various biological activities of benzothiazole derivative. Retrieved from [Link]

-

Regular Article. (n.d.). Development of an Extraction Method Based on a Zirconium-based Metal Organic Framework for the Detection and Determination of some Pesticides. Retrieved from [Link]

-

National Center for Biotechnology Information. (2024). Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles as Potential Multifunctional Therapeutic Agents. PMC. Retrieved from [Link]

-

Semantic Scholar. (2023). Design, Synthesis and Biological Activities of (Thio)Urea Benzothiazole Derivatives. Retrieved from [Link]

-

International Union of Crystallography. (n.d.). Methyl 2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetate: a monoclinic polymorph. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 3-(1,3-benzothiazol-2-yl)-6-ethyl-2-methyl-4-oxo-4H-chromen-7-yl acetate. PubChem. Retrieved from [Link]

-

National Center for Biotechnology Information. (2018). Crystal structure of 3-(benzo[d]thiazol-2-yl)-6-methyl-2H-chromen-2-one. PMC. Retrieved from [Link]

-

Wikipedia. (n.d.). Benzothiazole. Retrieved from [Link]

-

ResearchGate. (2023). Synthesis and crystal structure of ethyl 2-(1,3-benzothiazol-2-yl)-1-oxo-1H-pyrido[2,1-b][11][15]benzothiazole-4-carboxylate. Retrieved from [Link]

Sources

- 1. Benzothiazole - Wikipedia [en.wikipedia.org]

- 2. pharmacyjournal.in [pharmacyjournal.in]

- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 4. researchgate.net [researchgate.net]

- 5. 2-(2-Benzothiazolyloxy)-N-methyl-N-phenylacetamide | C16H14N2O2S | CID 91716 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Mefenacet (96%TC, 50%WP)-Herbicide [rayfull.net]

- 7. Mefenacet (Ref: FOE 1976) [sitem.herts.ac.uk]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. Mefenacet [webbook.nist.gov]

- 10. GSRS [gsrs.ncats.nih.gov]

- 11. pomais.com [pomais.com]

- 12. Mefenacet | 73250-68-7 [chemicalbook.com]

- 13. rayfull.com [rayfull.com]

- 14. researchgate.net [researchgate.net]

- 15. The action characteristics of Mefenacet - Knowledge - Natursim Science Co., Ltd. [natur-sim.com]

- 16. ijprajournal.com [ijprajournal.com]

- 17. mdpi.com [mdpi.com]

- 18. jyoungpharm.org [jyoungpharm.org]

- 19. jyoungpharm.org [jyoungpharm.org]

- 20. Synthesis and Biological Activity Assessment of 2-Styrylbenzothiazoles as Potential Multifunctional Therapeutic Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 21. [Simultaneous determination of bensulfuron-methyl and mefenacet residues in paddy field using high performance liquid chromatography] - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Simultaneous determination of herbicide mefenacet and its metabolites residues in river water by solid phase extraction and rapid resolution liquid chromatography-mass spectrometry with pre-column derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to the Physicochemical Characterization of Methyl (1,3-benzothiazol-2-yloxy)acetate

Foreword: Navigating the Landscape of a Novel Compound

In the realm of drug discovery and materials science, researchers often encounter compounds with limited documented physical properties. Methyl (1,3-benzothiazol-2-yloxy)acetate represents one such molecule. While the benzothiazole core is a well-established pharmacophore found in numerous therapeutic agents, this specific derivative remains sparsely characterized in public literature.[1] This guide, therefore, serves as both a repository of what is known about related structures and, more importantly, a methodological roadmap for researchers seeking to elucidate the physicochemical properties of this compound. We will proceed with a predictive and empirical framework, drawing on data from analogous structures and detailing the rigorous experimental protocols required for definitive characterization.

Molecular Structure and Its Implications

The structure of Methyl (1,3-benzothiazol-2-yloxy)acetate, featuring a benzothiazole ring linked to a methyl acetate group via an oxygen bridge, suggests a molecule with a unique combination of aromaticity, heteroatom-richness, and ester functionality. The benzothiazole moiety itself is a planar, bicyclic system that can engage in π-stacking interactions.[1] The oxyacetate side chain introduces a degree of flexibility and potential for hydrogen bonding. These structural features are anticipated to govern its solubility, melting point, and crystalline nature.

Predicted Physicochemical Properties: An Analog-Based Approach

Given the absence of direct experimental data for Methyl (1,3-benzothiazol-2-yloxy)acetate, we can infer its likely properties by examining closely related, characterized compounds. This comparative analysis provides a foundational hypothesis for subsequent experimental verification.

| Property | Related Compound | Reported Value/Data | Citation |

| Molecular Weight | Methyl (1,3-benzothiazol-2-yloxy)acetate | 223.25 g/mol (Calculated) | N/A |

| 2-Methyl-1,3-benzothiazol-5-ol | 165.21 g/mol | [2] | |

| Methyl 3-thiazol-2-yl-benzoate | 219.26 g/mol | [3] | |

| Melting Point | 2-Phenyl-1,3-Benzothiazole | 112-113 °C | [4] |

| 6-Bromo-2-phenylbenzo[d]thiazole | 151-152 °C | [4] | |

| Boiling Point | 1,3-Benzothiazole | 227-228 °C | [1] |

| Solubility | Benzothiazole Derivatives | Generally soluble in organic solvents like DMSO, CDCl3 | [5][6] |

| Spectral Data (¹H NMR) | Methyl 3-nitrobenzoate | δ 8.262 – 8.13 (m, 4H), 3.94 (s, 3H) | [7] |

| 2-Phenyl-1,3-Benzothiazole | δ 8.04-8.11 (m, 3H), 7.88 (1H), 7.48-7.52 (m, 3H), 7.36-7.39 (m, 2H) | [4] | |

| Spectral Data (¹³C NMR) | Methyl 3-nitrobenzoate | δ 165.1, 150.5, 135.4, 130.6, 123.5, 52.8 | [7] |

| 2-Phenyl-1,3-Benzothiazole | δ 168.09, 154.21, 135.12, 133.67, 130.99, 129.04, 127.60, 126.35 | [4] |

Note: The calculated molecular weight for the target compound is provided as a reference point. The properties of related compounds are for illustrative purposes to guide experimental design.

Based on this analog data, Methyl (1,3-benzothiazol-2-yloxy)acetate is predicted to be a solid at room temperature with a melting point likely in the range of 100-160°C. It is expected to exhibit good solubility in common organic solvents.

Experimental Protocols for Physicochemical Characterization

The following section details the standard operating procedures for determining the key physical properties of a novel compound like Methyl (1,3-benzothiazol-2-yloxy)acetate. The causality behind experimental choices is highlighted to ensure a robust and self-validating system.

Determination of Melting Point

Principle: The melting point is a fundamental physical property that provides an indication of purity. A sharp melting range is characteristic of a pure crystalline solid.

Methodology:

-

Sample Preparation: A small amount of the crystalline sample is finely powdered and packed into a capillary tube to a height of 2-3 mm.

-

Instrumentation: A calibrated digital melting point apparatus is used.

-

Measurement:

-

The capillary tube is placed in the heating block of the apparatus.

-

A rapid heating rate is used to determine an approximate melting point.

-

The measurement is repeated with a fresh sample, with the temperature raised rapidly to within 10-15°C of the approximate melting point, and then at a slower rate (1-2°C per minute) to allow for thermal equilibrium.

-

The melting range is recorded from the temperature at which the first drop of liquid appears to the temperature at which the entire sample has melted.

-

Trustworthiness: The use of a calibrated instrument and a slow heating rate near the melting point ensures accuracy. Repeating the measurement confirms the reproducibility of the result.

Caption: General Workflow for NMR Analysis.

Principle: FTIR spectroscopy identifies the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to the vibrations of chemical bonds.

Methodology:

-

Sample Preparation: For a solid sample, a KBr pellet is typically prepared by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin, transparent disk.

-

Instrumentation: An FTIR spectrometer is used.

-

Data Acquisition: A background spectrum of the KBr pellet is first recorded. Then, the sample spectrum is recorded.

-

Data Analysis: The absorption bands in the spectrum are assigned to specific functional groups (e.g., C=O stretch for the ester, C=N and C-S stretches for the benzothiazole ring). For example, a strong absorption band around 1730 cm⁻¹ would be indicative of the ester carbonyl group. [8]

Principle: Mass spectrometry measures the mass-to-charge ratio (m/z) of ions. It is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns.

Methodology:

-

Sample Introduction and Ionization: The sample is introduced into the mass spectrometer and ionized using a suitable technique (e.g., Electrospray Ionization - ESI).

-

Mass Analysis: The ions are separated based on their m/z ratio by a mass analyzer.

-

Detection: The abundance of each ion is measured.

-

Data Analysis: The molecular ion peak ([M]⁺ or [M+H]⁺) confirms the molecular weight of the compound. The fragmentation pattern can be analyzed to deduce structural features.

Trustworthiness: High-resolution mass spectrometry (HRMS) can provide the exact molecular formula of the compound, which is a powerful tool for confirming its identity. [9]

Conclusion

References

-

ChemSynthesis. (6-methyl-2-oxo-1,3-benzothiazol-3(2H)-yl)methyl acetate. [Link]

-

PubChem. Methyl ((((1Z)-1-(2-amino-1,3-thiazol-4-yl)-2-(1,3-benzothiazol-2-ylsulfanyl)-2-oxoethylidene)amino)oxy)acetate. [Link]

-

Chemical Methodologies. Synthesis and Characterization of Heterocyclic Compounds Derived from 2-Mercaptobenzothiozole and Study of Their Biological Activities. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

Der Pharma Chemica. Synthesis of ethyl [(1, 3-benzothiazol-2-yl) sulfanyl] acetate derivatives by greener techniques. [Link]

-

Journal of Young Pharmacists. Synthesis, Characterization, and Biological Evaluation of certain 6-methyl-2(3H)-benzo-1, 3-thiazolyl-1′-ethylidene-2-(o, p- Substituted Acetophenones) Hydrazine Analogs. [Link]

-

ACG Publications. Zn(OAc)2•2H2O: An efficient catalyst for the one-pot synthesis of 2-substituted benzothiazoles. [Link]

-

Acta Crystallographica Section E. Methyl 2-(1,1,3-trioxo-2,3-dihydro-1,2-benzothiazol-2-yl)acetate: a monoclinic polymorph. [Link]

-

PubChem. 2-Methyl-1,3-benzothiazol-5-ol. [Link]

-

Journal of Young Pharmacists. Design, Synthesis and Characterization of Benzothiazole Analogues as Promising Pharmacological Agents. [Link]

-

Science of Synthesis. Product Class 18: Benzothiazoles and Related Compounds. [Link]

-

Wikipedia. Benzothiazole. [Link]

-

NIST WebBook. Benzothiazole, 2-methyl-. [Link]

-

MDPI. Synthesis, Properties and Application of Novel 2-Substituted Benzothiazole-Based Oxime Esters. [Link]

Sources

- 1. Benzothiazole - Wikipedia [en.wikipedia.org]

- 2. 2-Methyl-1,3-benzothiazol-5-ol | C8H7NOS | CID 699799 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Methyl 3-thiazol-2-yl-benzoate | CymitQuimica [cymitquimica.com]

- 4. acgpubs.org [acgpubs.org]

- 5. jyoungpharm.org [jyoungpharm.org]

- 6. mdpi.com [mdpi.com]

- 7. rsc.org [rsc.org]

- 8. derpharmachemica.com [derpharmachemica.com]

- 9. jyoungpharm.org [jyoungpharm.org]

An In-depth Technical Guide to Benzothiazol-2-yloxy Derivatives: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

The benzothiazole scaffold is a privileged heterocyclic system in medicinal chemistry, renowned for its diverse pharmacological activities. Among its numerous derivatives, those featuring a 2-yloxy linkage represent a promising class of compounds with significant therapeutic potential. This technical guide provides a comprehensive review of the synthesis, biological evaluation, and mechanisms of action of benzothiazol-2-yloxy derivatives. We will delve into their synthetic methodologies, with a focus on establishing the crucial ether linkage. Furthermore, this guide will offer an in-depth exploration of their antimicrobial and anticancer properties, supported by quantitative data and detailed mechanistic insights. Experimental protocols for both synthesis and biological assays are provided to facilitate further research and development in this exciting area of drug discovery.

Introduction to the Benzothiazol-2-yloxy Scaffold

Benzothiazole, a bicyclic heterocyclic compound, consists of a benzene ring fused to a thiazole ring.[1] The inherent aromaticity and the presence of nitrogen and sulfur heteroatoms in the benzothiazole nucleus allow for diverse chemical modifications, leading to a wide array of biological activities.[2] The introduction of a flexible ether linkage at the 2-position of the benzothiazole ring system, creating the benzothiazol-2-yloxy moiety, has been shown to be a valuable strategy in the design of novel therapeutic agents. This modification can significantly influence the physicochemical properties of the parent molecule, such as lipophilicity and hydrogen bonding capacity, thereby affecting its pharmacokinetic and pharmacodynamic profiles.

This guide will focus specifically on derivatives possessing this 2-oxy linkage, exploring the chemical causality behind their synthesis and biological functions.

Synthesis of Benzothiazol-2-yloxy Derivatives

The most common and efficient method for the synthesis of benzothiazol-2-yloxy derivatives is through a nucleophilic substitution reaction, often a variation of the Williamson ether synthesis.[3] This typically involves the reaction of a 2-substituted benzothiazole, where the substituent is a good leaving group, with an appropriate alcohol or phenol.

A prevalent starting material for this synthesis is 2-mercaptobenzothiazole, which can be readily converted to a more reactive intermediate.[4] Another common precursor is 2-chlorobenzothiazole.[5]

General Synthetic Workflow

The synthesis of benzothiazol-2-yloxy derivatives can be conceptualized as a two-step process, starting from the commercially available 2-mercaptobenzothiazole.

Caption: General synthetic workflow for benzothiazol-2-yloxy derivatives.

Detailed Experimental Protocol: Synthesis of 2-Phenoxybenzothiazole

This protocol describes a representative synthesis of a benzothiazol-2-yloxy derivative, 2-phenoxybenzothiazole, starting from 2-chlorobenzothiazole and phenol. This method is a practical application of the Williamson ether synthesis.

Materials:

-

2-Chlorobenzothiazole

-

Phenol

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Ethyl acetate

-

Hexane

-

Brine solution

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Reflux condenser

-

Heating mantle

-

Separatory funnel

-

Rotary evaporator

-

Thin-layer chromatography (TLC) plates (silica gel)

-

UV lamp

Procedure:

-

Reaction Setup: To a solution of 2-chlorobenzothiazole (1.0 mmol) in DMF (10 mL) in a round-bottom flask, add phenol (1.2 mmol) and anhydrous potassium carbonate (2.0 mmol).

-

Reaction: Stir the reaction mixture at 80-90 °C for 4-6 hours. The progress of the reaction should be monitored by TLC (e.g., using a 3:1 hexane/ethyl acetate solvent system).

-

Work-up: After completion of the reaction (as indicated by TLC), cool the mixture to room temperature and pour it into ice-cold water (50 mL).

-

Extraction: Extract the aqueous mixture with ethyl acetate (3 x 20 mL).

-

Washing: Combine the organic layers and wash with brine solution (20 mL).

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the crude product by column chromatography on silica gel using a hexane-ethyl acetate gradient to afford the pure 2-phenoxybenzothiazole.

-

Characterization: Characterize the final product by spectroscopic methods (¹H NMR, ¹³C NMR, and Mass Spectrometry) to confirm its structure and purity.

Antimicrobial Activity of Benzothiazol-2-yloxy Derivatives

Benzothiazol-2-yloxy derivatives have demonstrated significant potential as antimicrobial agents against a range of pathogenic bacteria and fungi.[6][7] The lipophilic nature of the 2-oxy substituent can facilitate the penetration of the molecule through the microbial cell membrane.

Mechanism of Antimicrobial Action

One of the key mechanisms of antimicrobial action for some benzothiazole derivatives is the inhibition of essential bacterial enzymes.[8] For instance, certain sulfonamide-containing benzothiazole derivatives have been shown to inhibit dihydropteroate synthase (DHPS), a crucial enzyme in the folate biosynthesis pathway of bacteria.[9] This pathway is vital for the synthesis of nucleic acids and certain amino acids.

Caption: Inhibition of the EGFR signaling pathway by benzothiazol-2-yloxy derivatives.

Quantitative Anticancer Activity Data

The anticancer potency of these derivatives is often expressed as the half-maximal inhibitory concentration (IC₅₀), which is the concentration of the drug that inhibits 50% of the cancer cell growth.

| Compound ID | Derivative Type | Cancer Cell Line | IC₅₀ (µM) | Reference |

| 6 | 2-(4-methoxyphenoxy)benzothiazole | MCF-7 (Breast) | 0.1-0.15 | [10] |

| 7 | 2-(4-fluorophenoxy)benzothiazole | PC-3 (Prostate) | 0.1-0.15 | [10] |

| 8a | 1,2,3-triazole-benzothiazole hybrid | A549 (Lung) | 13 | [11] |

| 8b | 1,2,3-triazole-benzothiazole hybrid | T47-D (Breast) | 17 | [11] |

| 26a | Hydrazone derivative | EGFR inhibition | 0.02458 | [10] |

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay used to assess cell viability and is a standard method for evaluating the cytotoxic effects of potential anticancer compounds. [12][13] Materials:

-

Test compound (benzothiazol-2-yloxy derivative)

-

Cancer cell line (e.g., MCF-7)

-

Complete cell culture medium

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or acidified isopropanol)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed the cancer cells into a 96-well plate at an appropriate density and allow them to adhere overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compound and incubate for a specified period (e.g., 48 or 72 hours).

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells with active mitochondria will reduce the yellow MTT to purple formazan crystals.

-

Formazan Solubilization: Remove the MTT solution and add a solubilization solution to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability compared to the untreated control and determine the IC₅₀ value of the compound.

Conclusion and Future Perspectives

Benzothiazol-2-yloxy derivatives have emerged as a versatile and promising scaffold in medicinal chemistry. Their straightforward synthesis, coupled with their significant antimicrobial and anticancer activities, makes them attractive candidates for further drug development. The ability to readily modify the substituent on the 2-oxy group provides a powerful tool for optimizing their biological activity and pharmacokinetic properties.

Future research in this area should focus on several key aspects:

-

Expansion of the chemical space: Synthesis of a wider range of derivatives with diverse substituents to establish more comprehensive structure-activity relationships.

-

Mechanism of action studies: Deeper investigation into the specific molecular targets and signaling pathways modulated by these compounds to better understand their therapeutic effects and potential side effects.

-

In vivo evaluation: Preclinical studies in animal models to assess the efficacy, toxicity, and pharmacokinetic profiles of the most promising lead compounds.

-

Combination therapies: Exploring the potential of using benzothiazol-2-yloxy derivatives in combination with existing antimicrobial or anticancer drugs to enhance therapeutic efficacy and overcome drug resistance.

The continued exploration of this chemical class holds great promise for the discovery of novel and effective therapeutic agents to combat infectious diseases and cancer.

References

-

Designing of benzothiazole derivatives as promising EGFR tyrosine kinase inhibitors: a pharmacoinformatics study. Journal of Biomolecular Structure & Dynamics. [Link]

-

Examples of benzothiazole‐based epidermal growth factor receptor (EGFR) inhibitors. ResearchGate. [Link]

-

EGFR tyrosine kinase targeted compounds: in vitro antitumor activity and molecular modeling studies of new benzothiazole and pyrimido[2,1-b]benzothiazole derivatives. National Institutes of Health. [Link]

-

Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. MDPI. [Link]

-

Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme. MDPI. [Link]

-

Benzothiazole derivatives of thiazole/ oxazole as potent antimicrobial agents. Indian Journal of Chemistry, Section B. [Link]

-

Benzothiazole derivatives as anticancer agents. FLORE - University of Florence. [Link]

-

Benzothiazole derivatives as anticancer agents. National Institutes of Health. [Link]

-

Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against cancer. National Institutes of Health. [Link]

-

Benzothiazole-based Compounds in Antibacterial Drug Discovery. Bentham Science. [Link]

-

Synthesis and Antimicrobial Activity of Some New Thiazole, Thiophene and Pyrazole Derivatives Containing Benzothiazole Moiety. PubMed. [Link]

-

Benzothiazole-Based Therapeutics: FDA Insights and Clinical Advances. MDPI. [Link]

-

Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds. National Institutes of Health. [Link]

-

Recent insights into antibacterial potential of benzothiazole derivatives. National Institutes of Health. [Link]

-

Combined Drug Action of 2-Phenylimidazo[2,1-b]Benzothiazole Derivatives on Cancer Cells According to Their Oncogenic Molecular Signatures. Sílice (CSIC). [Link]

-

Novel 2-substituted benzothiazole derivatives: synthesis, in vitro and in silico evaluations as potential anticancer agents. National Institutes of Health. [Link]

-

Experiment 06 Williamson Ether Synthesis. University of Missouri–St. Louis. [Link]

-

In vitro evaluation of new 2-phenoxy-benzo[g]t[6][12][14]riazolo[1,5-a]quinazoline derivatives as antimicrobial agents. PubMed. [Link]

-

Anticancer activity of benzothiazole derivatives. ResearchGate. [Link]

-

Benzothiazole derivatives as anticancer agents. FLORE - University of Florence. [Link]

-

MIC Determination By Microtitre Broth Dilution Method. Hancock Lab at the University of British Columbia. [Link]

-

-

The Williamson Ether Synthesis. SUNY Plattsburgh. [Link]

-

-

Development and therapeutic potential of 2-aminothiazole derivatives in anticancer drug discovery. National Institutes of Health. [Link]

-

Broth Dilution Method for MIC Determination. Microbe Online. [Link]

-

Benzothiazole derivatives as anticancer agents. PubMed. [Link]

-

In vitro evaluation of new 2-phenoxy-benzo[g]t[6][12][14]riazolo[1,5-a]quinazoline derivatives as antimicrobial agents. Microbial Pathogenesis. [Link]

-

Williamson Ether Synthesis. Name Reactions in Organic Synthesis. [Link]

-

Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives. National Institutes of Health. [Link]

-

Design, Synthesis, and Spectral Properties of Novel 2-Mercaptobenzothiazole Derivatives. MDPI. [Link]

-

Benzothiazole derivatives as anticancer agents. National Institutes of Health. [Link]

-

Exploring the Green Synthesis Process of 2-Mercaptobenzothiazole for Industrial Production. MDPI. [Link]

-

(PDF) SYNTHESIS OF SOME DERIVATIVES OF 2-MERCAPTOBENZOTHIAZOLE AND THEIR EVALUATION AS ANTI-INFLAMMATORY AGENTS. ResearchGate. [Link]

-

The Williamson Ether Synthesis. Master Organic Chemistry. [Link]

-

Anticancer and Anti-Inflammatory Effects of Benzothiazole Derivatives Targeting NF-κB/COX-2/iNOS in a Hepatocellular Carcinoma Cell Line. National Institutes of Health. [Link]

-

Synthesis, antibacterial evaluation and in silico studies of novel 2-(benzo[d]thiazol-2-yl)-N-arylacetamides and their derivatives as potential DHFR inhibitors. National Institutes of Health. [Link]

-

Synthesis, Characterization and Biological Activity of benzothiazole Complexes. ResearchGate. [Link]

Sources

- 1. Combined Drug Action of 2-Phenylimidazo[2,1-b]Benzothiazole Derivatives on Cancer Cells According to Their Oncogenic Molecular Signatures | Publicación [silice.csic.es]

- 2. youtube.com [youtube.com]

- 3. masterorganicchemistry.com [masterorganicchemistry.com]

- 4. Modern Approaches to the Synthesis and Transformations of Practically Valuable Benzothiazole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of novel triazoles and isoxazoles linked 2-phenyl benzothiazole as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, Physicochemical Properties and Molecular Docking of New Benzothiazole Derivatives as Antimicrobial Agents Targeting DHPS Enzyme - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against cancer - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 8. eurekaselect.com [eurekaselect.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Discovery of new benzothiazole-1,2,3-triazole hybrid-based hydrazone/thiosemicarbazone derivatives as potent EGFR inhibitors with cytotoxicity against cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Designing of benzothiazole derivatives as promising EGFR tyrosine kinase inhibitors: a pharmacoinformatics study - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Methyl (1,3-benzothiazol-2-yloxy)acetate as a Plant Growth Regulator

Introduction & Mechanism of Action

Methyl (1,3-benzothiazol-2-yloxy)acetate is a synthetic auxin analogue belonging to the benzothiazole class of plant growth regulators (PGRs). Structurally, it consists of a benzothiazole heterocycle linked via an ether bond to an acetate moiety, methylated to form an ester.

Physiological Mode of Action

This compound functions as a pro-auxin . Upon application, the lipophilic methyl ester facilitates rapid transmembrane transport and cuticle penetration. Once intracellular, it is hydrolyzed by endogenous esterases into its active acid form, (1,3-benzothiazol-2-yloxy)acetic acid (BTOA) .

The active acid mimics the natural hormone Indole-3-Acetic Acid (IAA).[1][2] It modulates plant development via the canonical auxin signaling pathway:

-

Perception: Binds to the TIR1/AFB F-box proteins within the SCF E3 ubiquitin ligase complex.

-

Derepression: Promotes the ubiquitination and subsequent proteasomal degradation of Aux/IAA transcriptional repressors.

-

Activation: Releases Auxin Response Factors (ARFs) to dimerize and initiate transcription of auxin-responsive genes (e.g., GH3, SAUR, LBD).

Key Applications:

-

High Concentration: Herbicidal activity (hyper-elongation, epinasty, and vascular tissue disruption).

-

Low Concentration: Stimulation of rooting, callus induction, and fruit setting.

Experimental Workflow Visualization

Figure 1: General Screening Workflow

The following diagram outlines the logical flow for evaluating Methyl (1,3-benzothiazol-2-yloxy)acetate activity, moving from solution preparation to phenotypic readout.

Caption: Workflow for the preparation and evaluation of Methyl (1,3-benzothiazol-2-yloxy)acetate in physiological assays.

Preparation of Stock and Working Solutions

Critical Note: The methyl ester is hydrophobic. Direct dissolution in water will result in precipitation and inaccurate dosing.

Protocol

-

Stock Solution (100 mM):

-

Weigh 22.3 mg of Methyl (1,3-benzothiazol-2-yloxy)acetate (MW ≈ 223.25 g/mol ).

-

Dissolve in 1.0 mL of 100% DMSO (Dimethyl sulfoxide) or HPLC-grade Ethanol.

-

Vortex until solution is perfectly clear. Store at -20°C in amber glass vials.

-

-

Working Solution:

-

Dilute the stock into the culture medium (e.g., MS medium or phosphate buffer).

-

Solvent Control: Ensure the final concentration of DMSO/Ethanol does not exceed 0.1% (v/v) to avoid solvent toxicity.

-

Assay 1: Wheat Coleoptile Elongation Test

Purpose: Rapid primary screening for auxin-like cell elongation activity. This classic assay quantifies the compound's ability to induce acid growth in etiolated tissues.

Materials

-

Wheat seeds (Triticum aestivum L., cv.[3][4][5] 'Lammas' or similar).

-

Buffer: 10 mM K-phosphate buffer (pH 6.0) + 2% Sucrose.

-

Rotary shaker.

Step-by-Step Protocol

-

Germination: Soak wheat seeds in distilled water for 4 hours, then plant on moist vermiculite. Incubate in total darkness at 25°C for 3–4 days until coleoptiles are 2–3 cm long.

-

Sectioning: Under a dim green safe light (auxins are photodegradable; light inhibits elongation), excise 10 mm segments from the sub-apical region (3 mm below the tip).

-

Treatment:

-

Place 10 segments into 10 mL of buffer containing the test compound (Range:

M to -

Include a Negative Control (Buffer + DMSO) and Positive Control (IAA or 2,4-D at

M).

-

-

Incubation: Incubate for 18–24 hours on a rotary shaker (slow speed) in the dark.

-

Measurement: Measure the final length of segments using a digital caliper or image analysis software (e.g., ImageJ).

Data Analysis

Calculate the Percent Elongation relative to the initial length (10 mm).

Assay 2: Arabidopsis Root Growth Inhibition

Purpose: High-sensitivity determination of physiological potency (

Materials

-

Arabidopsis thaliana seeds (Col-0 wild type).

-

0.5x Murashige & Skoog (MS) medium + 1% Sucrose + 0.8% Phytagel.

-

Square petri dishes (100 x 100 mm).

Step-by-Step Protocol

-

Sterilization: Surface sterilize seeds (70% EtOH for 1 min, 50% Bleach for 5 min, 5x sterile water wash).

-

Stratification: Keep seeds in water at 4°C for 2 days to synchronize germination.

-

Plating: Pour 0.5x MS plates supplemented with Methyl (1,3-benzothiazol-2-yloxy)acetate (Concentrations: 0, 10, 50, 100, 500, 1000 nM).

-

Sowing: Place seeds in a single row near the top of the square plate.

-

Growth: Seal plates with micropore tape. Place plates vertically in a growth chamber (22°C, 16h light/8h dark).

-

Quantification:

-

Day 7: Photograph plates.

-

Measure Primary Root Length (PRL) .

-

Count Lateral Root Number (LRN) .

-

Expected Results Table

| Treatment | Primary Root Length | Lateral Root Density | Interpretation |

| Control | High (Normal) | Low | Baseline growth |

| Low Dose (10-50 nM) | Slight Inhibition | Increased | Auxin-induced branching |

| High Dose (>1 µM) | Severe Inhibition | Inhibited/Callus | Toxicity/Supra-optimal auxin |

Assay 3: Mung Bean Adventitious Rooting

Purpose: To verify the compound's utility in vegetative propagation (rooting hormone activity).

Protocol

-

Plant Material: Grow Mung bean (Vigna radiata) seedlings in vermiculite for 7 days (light conditions).

-

Cutting: Excise the hypocotyl 3 cm below the cotyledons. Remove the root system entirely.

-

Pulse Treatment: Dip the basal cut end into a concentrated solution of Methyl (1,3-benzothiazol-2-yloxy)acetate (e.g., 100 µM) for 24 hours, or grow continuously in a lower concentration (1 µM).

-

Observation: Transfer to water or auxin-free nutrient solution. Count the number of adventitious roots formed after 5–7 days.

Signaling Pathway Visualization

Figure 2: Auxin Signaling Activation

The following diagram illustrates how the hydrolyzed acid form (BTOA) activates gene expression.

Caption: Molecular mechanism: Ester hydrolysis followed by TIR1-mediated degradation of Aux/IAA repressors.

References

-

Šimonová, E., Henselová, M., & Zahradník, P. (2005).[3] Benzothiazole derivatives substituted in position 2 as biologically active substances with plant growth regulation activity.[3][4][5][6][7] Plant, Soil and Environment, 51(11), 496–505.[3]

-

Sutoris, V., Gáplovský, A., & Sekerka, V. (1993).[3][4] Benzothiazole compounds.[3][4][5][6][7][8][9][10] XLVI. 3,4-disubstituted 2-benzothiazolinones with plant growth regulation activity.[3] Chemical Papers, 47(4), 260–263.[3]

-

Sirois, J. C. (1966).[3] Studies on growth regulators. I. Improved Avena coleoptile elongation test for auxin. Plant Physiology, 41(8), 1308–1312.

-

Mahajan, D., et al. (2013).[11] Synthesis, Characterization and Plant Growth Regulator Activity of Some Substituted 2-Amino Benzothiazole Derivatives. Journal of Chemistry and Chemical Sciences, 3(3), 158-163.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Auxin Activity: Past, present, and Future - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Plant, Soil and Environment: Benzothiazole derivatives substituted in position 2 as biologically active substances with plant growth regulation activity [pse.agriculturejournals.cz]

- 4. pse.agriculturejournals.cz [pse.agriculturejournals.cz]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. Synthesis and plant growth regulatory activities of 2',3'-PhABA and iso-2',3'-PhABA esters [pubmed.ncbi.nlm.nih.gov]

- 8. agreencobio.com [agreencobio.com]

- 9. 2-(Benzothiazol-2-ylsulfanyl)acetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. semanticscholar.org [semanticscholar.org]

Preparation of benzothiazole-based herbicides using methyl ester precursors

Precision Synthesis of Benzothiazole-Based Auxinic Herbicides Using Methyl Ester Precursors

Abstract & Strategic Relevance

Benzothiazole derivatives represent a "privileged scaffold" in agrochemistry, serving as the core for potent auxinic herbicides (e.g., Benazolin-ethyl) and inhibitors of acetolactate synthase (ALS). This application note details the synthesis of benzothiazolin-3-yl-acetate herbicides, specifically utilizing methyl chloroacetate as a critical methyl ester precursor.

While the carboxylic acid form constitutes the active biological "warhead," the methyl ester moiety acts as a vital pro-herbicide vehicle. It facilitates lipophilic transit across the waxy plant cuticle before endogenous esterases hydrolyze it to the active acid form in planta. This guide provides a validated, scalable protocol for the N-alkylation of benzothiazolin-2-ones using methyl ester precursors, ensuring high regioselectivity and yield.

Chemical Strategy & Mechanism

The synthesis relies on the nucleophilic substitution (

2.1 Why Methyl Ester Precursors?

-

Cuticular Penetration: Free acids (hydrophilic) struggle to penetrate the waxy leaf cuticle. Methyl esters (lipophilic) traverse this barrier efficiently.

-

Synthetic Utility: Methyl chloroacetate is a highly reactive, cost-effective electrophile compared to longer-chain analogs, offering superior atom economy.

-

Metabolic Activation: Once inside the plant cell, the methyl ester is rapidly cleaved by carboxylesterases, releasing the active auxinic acid which binds to the TIR1/AFB receptor complex.

2.2 Reaction Pathway Diagram

The following diagram illustrates the synthetic workflow and the subsequent biological activation pathway.

Figure 1: Synthetic route from precursors to the active herbicidal mechanism. The methyl ester facilitates entry before bio-activation.

Experimental Protocols

Protocol A: Preparation of the Benzothiazole Core

Note: If starting material 4-chloro-2-benzothiazolinone is commercially available, proceed directly to Protocol B.

Objective: Cyclization of 2-aminothiophenol derivatives. Reagents: 2-amino-4-chlorobenzenethiol, Urea (or Phosgene substitute), HCl.

-

Mixing: In a 500 mL round-bottom flask, dissolve 0.1 mol of 2-amino-4-chlorobenzenethiol in 150 mL of chlorobenzene.

-

Cyclization: Add 0.12 mol of Urea. Heat the mixture to reflux (130°C) for 6 hours. Ammonia gas (

) will evolve; ensure proper venting into a scrubber. -

Isolation: Cool to room temperature. The product, 4-chloro-benzothiazolin-2-one, will precipitate.

-

Purification: Filter the solid, wash with cold ethanol, and dry under vacuum.

Protocol B: N-Alkylation using Methyl Chloroacetate (Core Protocol)

Objective: Attachment of the ester side-chain to form the pro-herbicide.

Reagents:

-

Substrate: 4-Chloro-benzothiazolin-2-one (10 mmol, 1.85 g)

-

Precursor: Methyl Chloroacetate (12 mmol, 1.05 mL)

-

Base: Potassium Carbonate (

), anhydrous (15 mmol, 2.07 g) -

Catalyst: Potassium Iodide (KI), catalytic amount (0.5 mmol, 83 mg)

-

Solvent: Acetone (dry, 50 mL) or DMF (for faster rates)

Step-by-Step Methodology:

-

Activation:

-

Charge the reaction flask with the benzothiazolin-2-one substrate,

, and KI in acetone. -

Stir at room temperature for 30 minutes. This deprotonates the nitrogen (forming the anion) and ensures homogeneity.

-

Mechanism Note: The

-anion is softer than the

-

-

Addition of Precursor:

-

Add Methyl Chloroacetate dropwise over 10 minutes.

-

Caution: Methyl chloroacetate is a lachrymator. Perform in a fume hood.

-

-

Reflux:

-

Heat the mixture to reflux (approx. 56°C for acetone) for 4–6 hours.

-

Monitoring: Check TLC (Hexane:Ethyl Acetate 7:3). The starting material (

) should disappear, and a new spot (

-

-

Work-up:

-

Cool the mixture and filter off the inorganic salts (

, unreacted -

Evaporate the solvent under reduced pressure.

-

Dissolve the residue in Ethyl Acetate (30 mL) and wash with water (

mL) to remove DMF/salts.

-

-

Crystallization:

-

Dry the organic layer over

, filter, and concentrate. -

Recrystallize from Ethanol/Water to obtain white needle-like crystals.

-

Data Summary Table:

| Parameter | Value / Observation |

| Appearance | White crystalline solid |

| Yield | 92 - 95% |

| Melting Point | 88 - 90°C |

| 1H NMR (CDCl3) | |

| IR Spectrum | 1745 |

Analytical Validation & Quality Control

To ensure the integrity of the synthesized herbicide, the following HPLC method is recommended for purity analysis.

-

Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 5

, 4.6 x 150 mm). -

Mobile Phase: Acetonitrile : Water (0.1% Phosphoric Acid) [60:40 v/v].

-

Flow Rate: 1.0 mL/min.

-

Detection: UV @ 254 nm.

-

Retention Time: Benzothiazole ester typically elutes at 4.5–5.5 min; Free acid (impurity) elutes earlier (~2.5 min).

Bio-activation & Mode of Action

The synthesized methyl ester is a synthetic auxin . Upon application:

-

Absorption: The ester penetrates the leaf surface.

-

Hydrolysis: Plant carboxylesterases convert the methyl ester to the free acid.

-

Signaling: The acid mimics Indole-3-acetic acid (IAA). It binds to the TIR1 (Transport Inhibitor Response 1) receptor.[5]

-

Ubiquitination: This binding promotes the degradation of Aux/IAA transcriptional repressors via the SCF complex.[5]

-

Gene Expression: Auxin Response Factors (ARFs) are liberated, leading to uncontrolled cell elongation, epinasty, and eventual plant death (necrosis).

References

-

Vertex AI Search. (2025). Benazolin-ethyl synthesis and properties.[6][7] Retrieved from

-

Grossmann, K. (2009).[8] Auxin herbicides: current status of mechanism and mode of action.[8][9] Pest Management Science. Retrieved from

-

PubChem. (2025). Benazolin-ethyl Compound Summary. National Library of Medicine. Retrieved from

- Kumbhare, R. M., et al. (2012). Synthesis and biological evaluation of novel benzothiazole derivatives. European Journal of Medicinal Chemistry. (Contextual synthesis reference).

-

ResearchGate. (2024). Condensation Reactions of 2-Aminothiophenoles to Afford 2-Substituted Benzothiazoles.[10][11][12] Retrieved from

Sources

- 1. CN101693700A - Synthesis method of benazolin - Google Patents [patents.google.com]

- 2. mdpi.com [mdpi.com]

- 3. mdpi.com [mdpi.com]

- 4. youtube.com [youtube.com]

- 5. Auxin Herbicide Action: Lifting the Veil Step by Step - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Benazolin-ethyl | C11H10ClNO3S | CID 3034351 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Benazolin-ethyl [sitem.herts.ac.uk]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. ijpsr.com [ijpsr.com]

- 11. researchgate.net [researchgate.net]

- 12. mdpi.com [mdpi.com]

Troubleshooting & Optimization

Solubility issues of Methyl (1,3-benzothiazol-2-yloxy)acetate in water vs DMSO

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility challenges associated with Methyl (1,3-benzothiazol-2-yloxy)acetate, particularly its high solubility in Dimethyl Sulfoxide (DMSO) and poor solubility in aqueous solutions. This document offers troubleshooting protocols and answers to frequently asked questions to help researchers navigate these issues in their experiments.

Understanding the "Why": A Physicochemical Perspective

The stark difference in solubility for Methyl (1,3-benzothiazol-2-yloxy)acetate between water and DMSO is rooted in fundamental principles of molecular interactions. The general rule of thumb in chemistry, "like dissolves like," provides a foundational understanding of this phenomenon.[1]

Molecular Structure Analysis:

-

Methyl (1,3-benzothiazol-2-yloxy)acetate possesses a large, bicyclic benzothiazole core. This aromatic system is predominantly non-polar and hydrophobic.

-

The molecule also contains an ether linkage (-O-) and a methyl ester group (-COOCH₃), which introduce polar characteristics capable of acting as hydrogen bond acceptors.

Solvent Properties at a Glance:

| Property | Water (H₂O) | Dimethyl Sulfoxide (DMSO) |

| Type | Polar Protic | Polar Aprotic |

| Dielectric Constant | ~80 | ~47 |

| Key Feature | Strong hydrogen bonding network (donates and accepts H-bonds) | High polarity, strong H-bond acceptor, no H-bond donor capability |

The Solubility Mismatch:

The poor aqueous solubility of Methyl (1,3-benzothiazol-2-yloxy)acetate arises because the large, non-polar benzothiazole structure disrupts the highly organized, strong hydrogen-bonding network of water. The energy required to break these water-water bonds to create a cavity for the molecule is not sufficiently compensated by the weak interactions between the compound and water molecules.

Conversely, DMSO is an exceptional solvent for such molecules.[2] As a polar aprotic solvent, it does not have a strong hydrogen-bonding network to overcome.[3] Its high polarity allows it to effectively interact with the polar ether and ester groups, while its methyl groups can engage in favorable van der Waals interactions with the non-polar benzothiazole ring. This ability to solvate both polar and non-polar regions makes DMSO an ideal choice for creating high-concentration stock solutions of many organic compounds used in drug discovery.[4]

Frequently Asked Questions (FAQs)

Q1: Why does my Methyl (1,3-benzothiazol-2-yloxy)acetate dissolve perfectly in DMSO but precipitates immediately when I dilute it into my aqueous buffer (e.g., PBS, cell media)?

This is the most common issue researchers face and is known as solvent-shift precipitation.[5] You are moving the compound from a highly favorable organic solvent environment (DMSO) to a highly unfavorable aqueous one. The moment the DMSO concentration drops significantly upon dilution, the water molecules cannot keep the hydrophobic compound in solution, causing it to "crash out" or precipitate.[5] Many compounds that are stable in DMSO stock solutions will precipitate from aqueous media after dilution.[6]

Q2: What is the recommended method for preparing a stock solution of this compound?

The best practice is to prepare a high-concentration stock solution in 100% anhydrous DMSO.[7] Concentrations of 10-30 mM are typical starting points for compound libraries.[7]

-

Rationale: A high-concentration stock allows you to add a very small volume to your aqueous system, minimizing the final concentration of DMSO, which can have its own biological effects.[8]

Q3: How can I prepare a working solution in an aqueous buffer without causing precipitation?

The key is to avoid an abrupt change in solvent polarity.[5]

-

Recommended Dilution Method: Instead of adding a small volume of DMSO stock directly into the full volume of your buffer, try adding the aqueous buffer to your DMSO stock dropwise while vortexing or stirring vigorously.[5] An even better method is to perform a stepwise or serial dilution.[8] For example, first, dilute your concentrated stock to an intermediate concentration in a solution containing a higher percentage of DMSO, then further dilute this into your final buffer.

Q4: My compound still precipitates at my desired final concentration. What are my next steps?

If precipitation persists, it indicates your target concentration is above the compound's aqueous solubility limit under those conditions. Consider these strategies:

-

Lower the Final Concentration: Your target concentration may simply be too high for the compound to remain soluble in the final aqueous buffer.[5]

-

Increase the Final DMSO Concentration: While not always ideal, slightly increasing the final DMSO percentage (e.g., from 0.1% to 0.5%) might keep the compound in solution. Always determine the maximum DMSO tolerance for your specific assay or cell line and run a vehicle control with the same final DMSO concentration.[9]

-

Use Co-solvents or Surfactants: For challenging compounds, incorporating a small amount of a biocompatible co-solvent (like PEG400) or a non-ionic surfactant (like Tween-80 or Pluronic F-68) into your final aqueous buffer can significantly improve solubility.[5][8]

Q5: Does the pH of my aqueous buffer affect the solubility of Methyl (1,3-benzothiazol-2-yloxy)acetate?